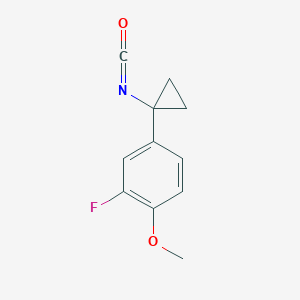![molecular formula C18H21FN2O2 B2514864 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide CAS No. 2202199-22-0](/img/structure/B2514864.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide is a small molecule drug that has shown potential in various scientific research applications. It is a bicyclic compound with a carboxamide group and a fluoro-substituted phenyl ring. The compound is also known as ABT-639 and is being developed by AbbVie Inc., a research-based biopharmaceutical company.2.2]octane-2-carboxamide.
Mécanisme D'action
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide blocks T-type calcium channels by binding to the voltage sensor of the channel. The binding of the compound to the channel prevents the channel from opening and conducting calcium ions. This leads to a decrease in neuronal excitability, hormone secretion, and cardiac function.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has a high affinity for T-type calcium channels and is selective for these channels over other calcium channels. In vivo studies have shown that the compound can reduce neuronal excitability, hormone secretion, and cardiac function. The compound has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has several advantages for lab experiments. The compound is highly selective for T-type calcium channels and has a high affinity for these channels. This makes it an excellent tool for studying the role of T-type calcium channels in various physiological processes. However, the compound has some limitations as well. The compound is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide. One direction is to study the compound's effects on different types of T-type calcium channels. There are three subtypes of T-type calcium channels, and it is not yet clear how selective N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide is for each subtype. Another direction is to study the compound's effects on different physiological processes. For example, the compound's effects on pain, anxiety, and depression could be studied in more detail. Finally, the compound's safety and efficacy in humans need to be studied further to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has been described in a patent filed by AbbVie Inc. The synthesis involves the reaction of 4-fluoro-3-nitrobenzoic acid with propargylamine to obtain 4-fluoro-3-(prop-2-ynylamino)benzoic acid. The next step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2,2,2-trifluoroethyl isocyanate to obtain the corresponding urea. Finally, the bicyclic ring system is formed by reacting the urea with cyclohexanone in the presence of a Lewis acid catalyst. The product is then purified by column chromatography to obtain N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide.
Applications De Recherche Scientifique
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has been shown to be a potent and selective blocker of T-type calcium channels. T-type calcium channels are low voltage-activated calcium channels that play a crucial role in various physiological processes such as neuronal excitability, hormone secretion, and cardiac function. Therefore, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has potential applications in various fields such as neuroscience, endocrinology, and cardiology.
Propriétés
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-2-17(22)21-16-10-13(7-8-15(16)19)20-18(23)14-9-11-3-5-12(14)6-4-11/h2,7-8,10-12,14H,1,3-6,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWLPDHPJYGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CC3CCC2CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)


![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)




![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)